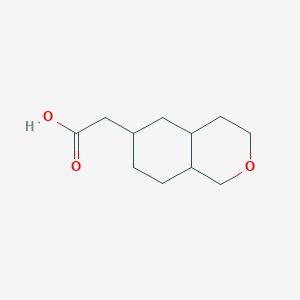

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid is an organic compound with a complex structure that includes a bicyclic ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the isochromene ring system, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid may possess several pharmacological properties:

- Anti-inflammatory Effects: Studies have suggested that compounds with similar structures can exhibit anti-inflammatory properties. These effects are particularly relevant in the treatment of chronic inflammatory diseases.

- Antioxidant Activity: The compound may act as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and aging.

- Neuroprotective Potential: Some derivatives of isoquinoline and isochromene structures have shown promise in neuroprotection, suggesting that this compound could play a role in protecting neuronal cells from degeneration.

Medicinal Chemistry Applications

The unique structure of this compound makes it a candidate for various medicinal chemistry applications:

- Drug Development: Its potential anti-inflammatory and neuroprotective properties position it as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Natural Products Chemistry: The compound's presence in natural products can be explored for its bioactive properties. It may serve as a scaffold for synthesizing novel derivatives with enhanced activity.

Case Study 1: Anti-inflammatory Activity

A study examining the anti-inflammatory effects of similar compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit similar effects and could be further investigated for therapeutic use in inflammatory conditions.

Case Study 2: Neuroprotective Effects

In preclinical models of neurodegeneration, compounds related to this structure showed reduced neuronal cell death and improved cognitive function. This indicates the potential of this compound for treating neurodegenerative disorders.

Mécanisme D'action

The mechanism by which 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary, but they often involve binding to specific sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar bicyclic structure but different functional groups.

1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Another compound with a related structure but distinct chemical properties.

Uniqueness

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid is unique due to its specific combination of a bicyclic ring system and an acetic acid moiety

Activité Biologique

The compound 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-yl)acetic acid , also known as Rosifoliol or its derivatives, is a bicyclic compound with notable biological activities. This article aims to explore its biological activity through various studies and research findings.

Chemical Structure and Properties

- Chemical Formula: C15H26O

- Molecular Weight: 222.3663 g/mol

- CAS Registry Number: 63891-61-2

- IUPAC Name: this compound

Antioxidant Activity

Several studies have investigated the antioxidant properties of compounds related to Rosifoliol. A study demonstrated that derivatives of similar structures exhibited significant antioxidant activity through the inhibition of lipid peroxidation and the reduction of malondialdehyde (MDA) levels in biological tissues. This suggests potential protective effects against oxidative stress in living organisms .

Immunomodulatory Effects

Flavone acetic acid analogues have shown immunomodulatory effects similar to those expected from Rosifoliol. These compounds can induce cytokine and chemokine gene expression in murine models but show limited activity in human cells. This indicates that while Rosifoliol may have immunomodulatory potential, its efficacy could vary across species .

Study 1: Antioxidant Evaluation

In a comprehensive study on antioxidant activity involving newly synthesized compounds based on oxalic acid diamides, it was noted that certain structural characteristics enhance antioxidant effectiveness. The study measured MDA levels in rat brain and liver tissues post-treatment with these compounds . The results highlighted the importance of structure in determining biological activity.

Study 2: Antitumor Mechanism Investigation

Another significant study focused on the antitumor mechanisms of related compounds showed that they could induce apoptosis in cancer cells through the activation of specific pathways involving caspases. This research underscores the potential for developing new therapeutic agents derived from Rosifoliol-like structures .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h8-10H,1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGQTCZLCPNYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCCC2CC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.